molecular formula C8H13IN2 B13955118 2-(1-iodoethyl)-1-isopropyl-1H-imidazole

2-(1-iodoethyl)-1-isopropyl-1H-imidazole

Cat. No.: B13955118
M. Wt: 264.11 g/mol
InChI Key: PETFWGQJPXXDCU-UHFFFAOYSA-N
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Description

2-(1-Iodoethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an iodoethyl group and an isopropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the iodination of an appropriate precursor. For example, starting with 1-isopropyl-1H-imidazole, the compound can be iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodoethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an epoxide.

Scientific Research Applications

2-(1-Iodoethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole ring, which is known to interact with various biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and other biomolecules, which can influence its activity. The iodoethyl group may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-imidazole: Lacks the iodoethyl group, making it less reactive in certain substitution reactions.

    2-(1-Bromoethyl)-1-isopropyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    2-(1-Chloroethyl)-1-isopropyl-1H-imidazole: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.

Uniqueness

2-(1-Iodoethyl)-1-isopropyl-1H-imidazole is unique due to the presence of the iodoethyl group, which enhances its reactivity in various chemical reactions. The combination of the imidazole ring and the iodoethyl group makes it a versatile compound for use in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H13IN2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(1-iodoethyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C8H13IN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3

InChI Key

PETFWGQJPXXDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)I

Origin of Product

United States

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